molecular formula C5H8N2OS B13054663 (r)-2-Amino-2-(thiazol-4-yl)ethanol

(r)-2-Amino-2-(thiazol-4-yl)ethanol

Cat. No.: B13054663
M. Wt: 144.20 g/mol
InChI Key: UEOYKJSIIHRAIQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(thiazol-4-yl)ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of thiazole derivatives, including ®-2-Amino-2-(thiazol-4-yl)ethanol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(thiazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-Amino-2-(thiazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(thiazol-4-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(thiazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the thiazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(1-8)5-2-9-3-7-5/h2-4,8H,1,6H2/t4-/m0/s1

InChI Key

UEOYKJSIIHRAIQ-BYPYZUCNSA-N

Isomeric SMILES

C1=C(N=CS1)[C@H](CO)N

Canonical SMILES

C1=C(N=CS1)C(CO)N

Origin of Product

United States

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